(2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide
Overview
Description
The compound (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyanopropenamide backbone, substituted phenyl groups, and functional groups like amino, oxoethoxy, and methoxy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Key steps may include:
Formation of the cyanopropenamide backbone: This can be achieved through a Knoevenagel condensation reaction between malononitrile and an appropriate aldehyde under basic conditions.
Substitution reactions: Introduction of the 4-(2-amino-2-oxoethoxy)-3-methoxyphenyl group can be accomplished via nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the substituted phenyl groups with the cyanopropenamide backbone using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
(2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Materials Science: The unique structure of this compound makes it suitable for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: It can be used to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The functional groups present in the compound can interact with active sites of enzymes or receptors, modulating their activity.
Inhibiting or activating signaling pathways: The compound can influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Inducing cellular responses: The compound may trigger cellular responses such as apoptosis or cell cycle arrest, contributing to its potential therapeutic effects.
Properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-4-methylphenyl)-2-cyanoprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-12-3-5-15(9-16(12)21)24-20(26)14(10-22)7-13-4-6-17(18(8-13)27-2)28-11-19(23)25/h3-9H,11H2,1-2H3,(H2,23,25)(H,24,26)/b14-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXRHVRPMVHDPE-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)OC)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)N)OC)/C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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